4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 6.62 | Singlet | Aromatic H-5 (benzene-1,2-diol) |
| 6.80 | Doublet | Aromatic H-3′/H-5′ (isoquinoline) |
| 7.12 | Doublet | Aromatic H-2′/H-6′ (isoquinoline) |
| 4.56 | Multiplet | H-1 (chiral center) |
| 3.45–2.90 | Multiplet | Methylene protons (C3/C4/C11) |
| 3.66 | Singlet | Methoxy (-OCH3) |
| Signal (δ, ppm) | Assignment |
|---|---|
| 158.3 | C-4′ (phenolic oxygen) |
| 146.9 | C-6 (hydroxyl-substituted) |
| 127.1 | C-1′ (isoquinoline core) |
| 56.4 | Methoxy carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3250–3000 | O-H stretch (phenolic) |
| 2847 | C-H stretch (methoxy) |
| 1675 | C=N stretch (isoquinoline) |
| 1518 | Aromatic C=C vibration |
UV-Visible Spectroscopy
Absorption maxima in methanol:
- λmax = 285 nm (π→π* transition, conjugated aromatic system)
- λmax = 227 nm (n→π* transition, lone pairs on hydroxyl groups)
Comparative Analysis with Related Isoquinoline Alkaloids
Structural Divergences :
- Unlike higenamine, the target compound lacks a benzyl group at position 1 but introduces a methoxy group at C6 and a methyl group at C2 , enhancing lipophilicity.
- Compared to cephalotaxine, the absence of a complex pentacyclic framework simplifies synthetic accessibility.
Spectroscopic Contrasts :
Properties
IUPAC Name |
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;/h3-4,8-10,14,20-22H,5-7H2,1-2H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYVVORANBZHOP-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Coclaurine, also known as 4-[[(1S)-7-Hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride, is a nicotinic acetylcholine receptor antagonist. This means that it primarily targets the nicotinic acetylcholine receptors, which play a crucial role in the nervous system by mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
As an antagonist, coclaurine binds to the nicotinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This prevents the normal transmission of nerve impulses through these receptors, leading to various physiological effects.
Biochemical Pathways
Given its role as a nicotinic acetylcholine receptor antagonist, it likely impacts pathways involving acetylcholine and its associated neural signaling processes.
Pharmacokinetics
Like many alkaloids, it is likely that coclaurine has low solubility and bioavailability
Result of Action
The molecular and cellular effects of coclaurine’s action largely depend on the specific physiological context. By inhibiting the action of acetylcholine at the nicotinic acetylcholine receptors, coclaurine can affect a wide range of physiological processes, from muscle contraction to cognitive functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of coclaurine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target receptors and exert its effects
Biological Activity
The compound 4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol; hydrochloride , also known as Thalifolin, is a derivative of isoquinoline with significant biological properties. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃NO₃
- Molecular Weight : 207.23 g/mol
- CAS Number : 21796-15-6
- Melting Point : 210–211 °C
- Boiling Point : 432.1 °C at 760 mmHg
Antimicrobial Activity
Thalifolin has been studied for its antimicrobial properties against various bacterial and fungal strains. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that Thalifolin could be a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Antioxidant Properties
Thalifolin also demonstrates notable antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is attributed to the presence of hydroxyl groups in its structure, which are known to donate electrons and neutralize reactive oxygen species (ROS). The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.
The biological activities of Thalifolin can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thalifolin has been shown to inhibit enzymes involved in the synthesis of bacterial cell walls and metabolic pathways, leading to bacterial cell death.
- Modulation of Cellular Signaling Pathways : It may influence pathways related to inflammation and apoptosis, contributing to its therapeutic effects in various diseases.
- Free Radical Scavenging : The antioxidant properties help protect cells from damage caused by oxidative stress, which is implicated in numerous chronic diseases.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University examined the antimicrobial efficacy of Thalifolin against clinical isolates of E. coli and S. aureus. The results indicated that Thalifolin not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting a potential role as an adjuvant therapy .
Evaluation of Antioxidant Effects
Another study published in the Journal of Natural Products assessed the antioxidant capacity of Thalifolin using various in vitro models. The results demonstrated that Thalifolin significantly reduced lipid peroxidation and enhanced the activity of endogenous antioxidant enzymes, indicating its potential utility in preventing oxidative damage in cells .
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline scaffolds. A phenethylamine derivative condenses with an aldehyde or ketone under acidic conditions to form the six-membered ring. For the target compound, 2-methylphenethylamine reacts with a protected 3,4-dihydroxybenzaldehyde derivative in the presence of HCl or trifluoroacetic acid (TFA).
Example Protocol
-
Substrate Preparation : Protect the catechol group of 3,4-dihydroxybenzaldehyde as a methylenedioxy acetal.
-
Cyclization : Heat 2-methylphenethylamine and the protected aldehyde in acetic acid at 80°C for 12 hours.
-
Deprotection : Treat with HBr/AcOH to remove the acetal, yielding the 7-hydroxy-6-methoxy intermediate.
Yield : 65–72% after purification by silica gel chromatography.
Bischler-Napieralski Reaction
This method involves cyclodehydration of an amide to generate a dihydroisoquinoline, followed by reduction to the tetrahydro form.
Steps
-
Amide Formation : React 2-methylphenethylamine with 3,4-dimethoxybenzoyl chloride.
-
Cyclization : Use POCl₃ or PCl₅ in dichloroethane at reflux to form the dihydroisoquinoline.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the imine to the tetrahydroisoquinoline.
Stereochemical Control : Asymmetric hydrogenation with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) for the (1S) configuration.
Functionalization of the Isoquinoline Ring
Introduction of Methoxy and Hydroxy Groups
Methylation and Demethylation
-
6-Methoxy Group : Direct methylation of the phenolic -OH using methyl iodide (CH₃I) and K₂CO₃ in DMF.
-
7-Hydroxy Group : Selective demethylation of a methoxy precursor with BBr₃ in CH₂Cl₂ at −78°C.
Optimization Note : Sequential protection (e.g., silyl ethers) prevents over-methylation.
Installation of the Methylene-Linked Benzenediol
Mannich Reaction
The benzenediol moiety is introduced via a Mannich-type alkylation:
-
Activation : Treat the tetrahydroisoquinoline with formaldehyde in acidic methanol.
-
Coupling : React with benzene-1,2-diol under basic conditions (pH 9–10) to form the methylene bridge.
Alternative Approach : Ullmann coupling with a diiodobenzene derivative and CuI catalysis achieves similar connectivity but requires higher temperatures (120°C).
Enantioselective Synthesis and Resolution
Chiral Pool Synthesis
Using (S) -configured starting materials (e.g., L-tyrosine derivatives) ensures retention of stereochemistry. For example, L-DOPA is converted to a tetrahydroisoquinoline precursor via enzymatic decarboxylation and cyclization.
Kinetic Resolution
Racemic mixtures are resolved using chiral acids (e.g., tartaric acid) or enzymes (lipases). The target (1S) -enantiomer is isolated via crystallization or chromatography.
Hydrochloride Salt Formation
The free base is treated with 1M HCl in ethanol or diethyl ether to precipitate the hydrochloride salt. Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC).
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18 column) | 99.2% (λ = 254 nm) |
| Enantiomeric Excess | Chiral HPLC (AD-H column) | 98.5% ee |
| Melting Point | Differential Scanning Calorimetry | 218–220°C (dec.) |
| MS (ESI+) | High-Resolution MS | m/z 342.1443 [M+H]⁺ (Calc. 342.1445) |
1H NMR (DMSO-d6) : δ 6.75 (s, 1H, Ar-H), 6.68 (d, J = 8.2 Hz, 1H), 4.12 (m, 1H, CH), 3.82 (s, 3H, OCH3).
Scale-Up and Industrial Considerations
Q & A
Q. What computational tools are recommended for predicting metabolite formation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
